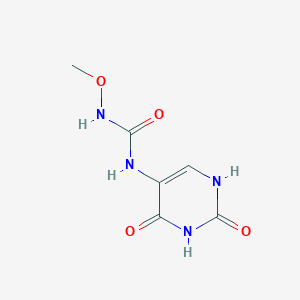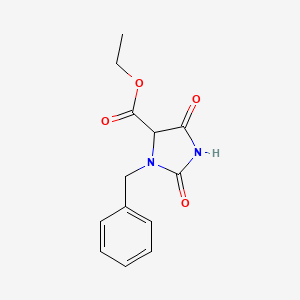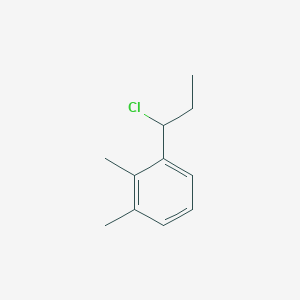
1-(1-Chloropropyl)-2,3-dimethyl benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropropyl)-2,3-dimethyl benzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 1-chloropropyl group and two methyl groups are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloropropyl)-2,3-dimethyl benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-(1-Chloropropyl)-2,3-dimethyl benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH in aqueous or alcoholic solutions.
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Alcohols.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
科学的研究の応用
1-(1-Chloropropyl)-2,3-dimethyl benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Chloropropyl)-2,3-dimethyl benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .
類似化合物との比較
1-(1-Chloropropyl)benzene: Similar structure but lacks the two methyl groups.
2,3-Dimethylbenzene (o-Xylene): Lacks the 1-chloropropyl group.
1-Chloropropyl-4-methylbenzene: Similar but with a different position of the methyl group.
Uniqueness: 1-(1-Chloropropyl)-2,3-dimethyl benzene is unique due to the presence of both the 1-chloropropyl group and the two methyl groups, which influence its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to its analogs .
特性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC名 |
1-(1-chloropropyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 |
InChIキー |
IXAQODWMKLYNHS-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC(=C1C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


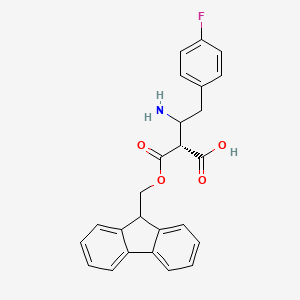
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
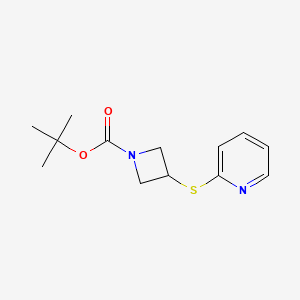
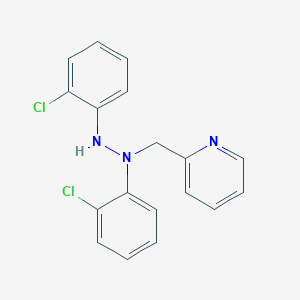
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
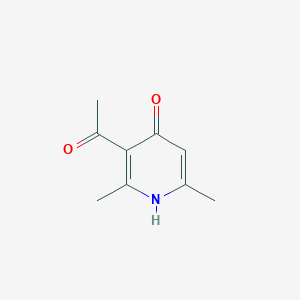
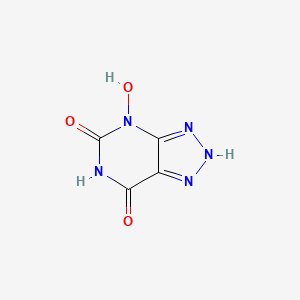
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

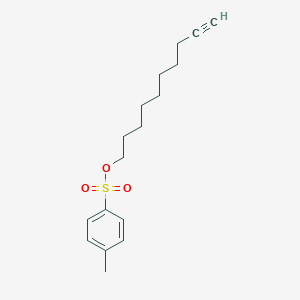
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)
